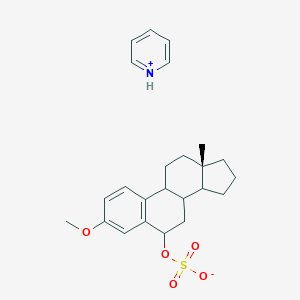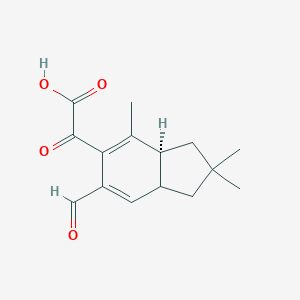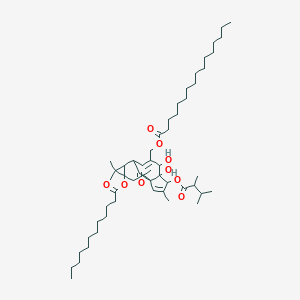
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate (PME-TS) is a synthetic compound that has been extensively studied for its potential use in scientific research. PME-TS is a sulfated derivative of 3-methoxyestra-1,3,5(10)-trien-17-one (metaestrone), a naturally occurring estrogen. PME-TS has been shown to exhibit estrogenic activity in vitro and in vivo, making it a promising compound for further investigation.
Mécanisme D'action
The mechanism of action of Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate is thought to involve the activation of estrogen receptors. The compound has been shown to bind to both estrogen receptor alpha and beta, leading to the activation of downstream signaling pathways. This compound has also been shown to inhibit the proliferation of breast cancer cells in vitro, suggesting that it may have anti-tumor effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can stimulate the production of bone-forming cells and increase bone mineral density. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate in lab experiments is that it is a synthetic compound, allowing for precise control over its concentration and purity. However, one limitation is that it may not accurately reflect the effects of natural estrogens in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
Orientations Futures
There are several potential future directions for research on Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate. One area of interest is its potential use as a therapeutic agent for estrogen-related diseases, such as breast cancer and osteoporosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in vivo. Finally, the development of more efficient synthesis methods for this compound may allow for its widespread use in scientific research.
Méthodes De Synthèse
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate can be synthesized through a multi-step process involving the sulfation of metaestrone. The first step involves the conversion of metaestrone to its 6-methoxylated derivative, which is then sulfated using pyridine and sulfur trioxide. The resulting product is this compound, which can be purified using chromatography.
Applications De Recherche Scientifique
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate has been used in a variety of scientific research applications, including studies on estrogen receptor signaling, breast cancer, and bone metabolism. The compound has been shown to activate estrogen receptors in vitro, suggesting that it may have potential as a therapeutic agent for estrogen-related diseases.
Propriétés
Numéro CAS |
134223-97-5 |
|---|---|
Formule moléculaire |
C24H31NO5S |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
[(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] sulfate;pyridin-1-ium |
InChI |
InChI=1S/C19H26O5S.C5H5N/c1-19-8-3-4-17(19)15-11-18(24-25(20,21)22)16-10-12(23-2)5-6-13(16)14(15)7-9-19;1-2-4-6-5-3-1/h5-6,10,14-15,17-18H,3-4,7-9,11H2,1-2H3,(H,20,21,22);1-5H/t14?,15?,17?,18?,19-;/m0./s1 |
Clé InChI |
YHPPWIAASWYKDY-SHJJMTSZSA-N |
SMILES isomérique |
C[C@@]12CCCC1C3CC(C4=C(C3CC2)C=CC(=C4)OC)OS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
SMILES |
CC12CCCC1C3CC(C4=C(C3CC2)C=CC(=C4)OC)OS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
SMILES canonique |
CC12CCCC1C3CC(C4=C(C3CC2)C=CC(=C4)OC)OS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
Synonymes |
PMTS pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate, 6beta-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)